N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine
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Overview
Description
N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C11H19N3O. It is also known by its IUPAC name, 3,5-dimethyl-1-pentyl-1H-pyrazole-4-carbaldehyde oxime
Scientific Research Applications
N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 3,5-dimethyl-1-pentyl-1H-pyrazole-4-carbaldehyde with hydroxylamine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. This compound may also interact with proteins and other biomolecules, affecting various cellular pathways .
Comparison with Similar Compounds
N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine can be compared with other similar compounds such as:
- N’-[(E)-(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
These compounds share structural similarities but differ in their functional groups and specific applications. The unique structure of this compound makes it particularly useful in certain chemical and biological research contexts .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3,5-Dimethyl-1-pentylpyrazol-4-yl)(hydroxyimino)methane involves the reaction of 3,5-dimethyl-1-pentylpyrazole with hydroxylamine hydrochloride in the presence of a base to form the corresponding hydroxylamine derivative, which is then reacted with formaldehyde to yield the final product.", "Starting Materials": ["3,5-dimethyl-1-pentylpyrazole", "hydroxylamine hydrochloride", "formaldehyde", "base (e.g. sodium hydroxide)"], "Reaction": ["Step 1: Dissolve 3,5-dimethyl-1-pentylpyrazole and hydroxylamine hydrochloride in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the mixture.", "Step 2: Heat the mixture under reflux for several hours to form the corresponding hydroxylamine derivative.", "Step 3: Cool the mixture and add formaldehyde to the reaction mixture.", "Step 4: Heat the mixture under reflux for several hours to yield the final product, (3,5-Dimethyl-1-pentylpyrazol-4-yl)(hydroxyimino)methane.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |
CAS No. |
307327-56-6 |
Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1-pentylpyrazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H19N3O/c1-4-5-6-7-14-10(3)11(8-12-15)9(2)13-14/h8,15H,4-7H2,1-3H3 |
InChI Key |
QNQUEKCOUCXCDS-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=C(C(=N1)C)C=NO)C |
Canonical SMILES |
CCCCCN1C(=C(C(=N1)C)C=NO)C |
solubility |
not available |
Origin of Product |
United States |
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